molecular formula C19H23N3O6 B15340722 3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid CAS No. 35739-53-8

3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid

Cat. No.: B15340722
CAS No.: 35739-53-8
M. Wt: 389.4 g/mol
InChI Key: IGBYAICAZYMXFA-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one; oxalic acid is a quinazolinone derivative with a diethylamino-substituted butynyl side chain and an oxalic acid counterion. The quinazolinone core is a heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects . The diethylamino group enhances solubility in polar solvents, while the oxalic acid moiety likely stabilizes the compound via salt formation, improving crystallinity and bioavailability.

Properties

CAS No.

35739-53-8

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid

InChI

InChI=1S/C17H21N3O2.C2H2O4/c1-4-19(5-2)10-6-7-11-20-13-18-16-12-14(22-3)8-9-15(16)17(20)21;3-1(4)2(5)6/h8-9,12-13H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

IGBYAICAZYMXFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OC.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

  • Compound 4l (): Features a tetrahydroquinazolinone core with methoxyphenyl and methyl groups.
  • 4-(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxybut-2-ynyl-[4-(diethylamino)but-2-ynyl]diethylammonium Chloride (): Shares the diethylamino-butynyl motif but includes a cyclohexyl-phenylglycolic ester and chloride counterion. The oxalic acid in the target compound may confer stronger acidity and hydrogen-bonding capacity compared to the chloride salt .

Physicochemical Properties

Property Target Compound Compound 4l Diethylammonium Chloride Analog
Melting Point (°C) Not reported 228–230 Not reported
Solubility High (polar solvents) Moderate (dioxane/water) High (due to chloride ion)
Stability Enhanced by oxalic acid Thermally stable Hygroscopic (chloride counterion)

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